[4-[(E)-(carbamothioylhydrazinylidene)methyl]-3-(4-chlorobenzoyl)oxyphenyl] 4-chlorobenzoate
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Overview
Description
- This compound is a derivative of benzoic acid, featuring both a carbamothioylhydrazine group and a chlorobenzoate moiety.
- Its chemical formula is
C16H11Cl2N3O4S
, and its molecular weight is approximately 425.24 g/mol. - The compound’s structure consists of a central benzene ring with substituents attached at various positions.
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- The exact mechanism remains an area of investigation.
- Potential molecular targets and pathways could involve interactions with enzymes, receptors, or cellular processes.
Comparison with Similar Compounds
- Similar compounds include other benzoate derivatives, hydrazine-containing compounds, and thioamides.
- this specific compound’s combination of functional groups sets it apart.
Remember that this compound’s applications and properties are still being explored, and further research will enhance our understanding.
Properties
CAS No. |
765298-54-2 |
---|---|
Molecular Formula |
C22H15Cl2N3O4S |
Molecular Weight |
488.3 g/mol |
IUPAC Name |
[4-[(E)-(carbamothioylhydrazinylidene)methyl]-3-(4-chlorobenzoyl)oxyphenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C22H15Cl2N3O4S/c23-16-6-1-13(2-7-16)20(28)30-18-10-5-15(12-26-27-22(25)32)19(11-18)31-21(29)14-3-8-17(24)9-4-14/h1-12H,(H3,25,27,32)/b26-12+ |
InChI Key |
DDUWPFILJSQKCA-RPPGKUMJSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)OC2=CC(=C(C=C2)/C=N/NC(=S)N)OC(=O)C3=CC=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=CC(=C(C=C2)C=NNC(=S)N)OC(=O)C3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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